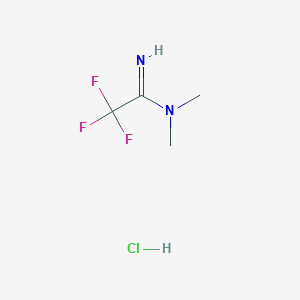
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride is a chemical compound known for its unique properties due to the presence of trifluoromethyl and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylacetamide with hydrochloric acid. The reaction conditions often include cooling the reaction mixture to low temperatures, such as -78°C, and using anhydrous solvents like tetrahydrofuran (THF). The reaction mixture is then warmed to room temperature, followed by the addition of water and aqueous hydrochloric acid. The mixture is extracted with ethyl acetate, washed with saturated aqueous sodium chloride, and dried over sodium sulfate .
Chemical Reactions Analysis
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and reduction: It can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological molecules.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound is similar in structure but lacks the hydrochloride group, which affects its reactivity and applications.
2,2,2-Trifluoroacetamide: Another similar compound, but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and dimethyl groups, which confer specific reactivity and properties .
Properties
CAS No. |
2794-33-4 |
|---|---|
Molecular Formula |
C4H8ClF3N2 |
Molecular Weight |
176.57 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N-dimethylethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H7F3N2.ClH/c1-9(2)3(8)4(5,6)7;/h8H,1-2H3;1H |
InChI Key |
BYUVFFYJJUJCHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
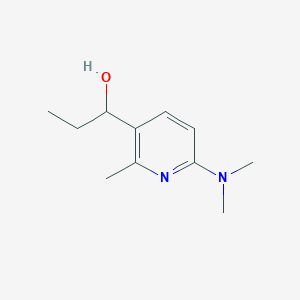
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
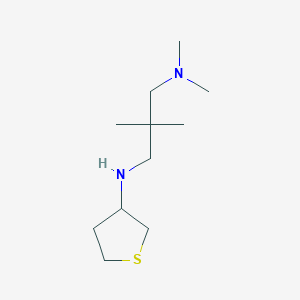
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
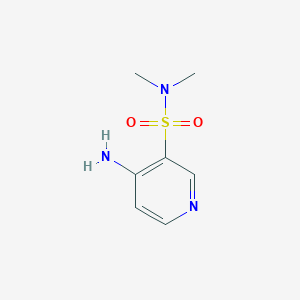
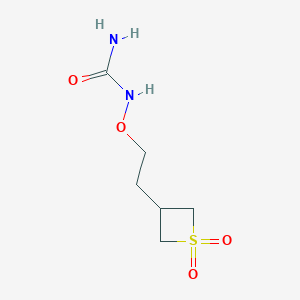
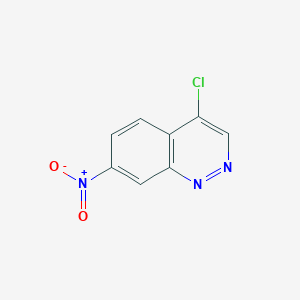
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)

![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)

